molecular formula C17H12F4N2S B460650 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-21-1

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B460650
CAS No.: 625377-21-1
M. Wt: 352.4g/mol
InChI Key: FPRGSWDRSVHBHX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a fluorobenzyl sulfanyl moiety, and a trifluoromethyl group attached to a nicotinonitrile core. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Attachment of the Fluorobenzyl Sulfanyl Moiety: The fluorobenzyl sulfanyl group is incorporated through a thiolation reaction, where a fluorobenzyl halide reacts with a thiol compound under basic conditions.

    Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[(3-chlorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
  • 6-Cyclopropyl-2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
  • 6-Cyclopropyl-2-[(3-bromobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

6-cyclopropyl-2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2S/c18-12-3-1-2-10(6-12)9-24-16-13(8-22)14(17(19,20)21)7-15(23-16)11-4-5-11/h1-3,6-7,11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGSWDRSVHBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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